molecular formula C10H10BrClO5S B1417032 Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate CAS No. 1154569-04-6

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate

Cat. No.: B1417032
CAS No.: 1154569-04-6
M. Wt: 357.61 g/mol
InChI Key: OUNCQJNECXLVNL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate is an organic compound with the molecular formula C10H10BrClO5S. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a chlorosulfonyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the chlorosulfonyl group through a sulfonation reaction using chlorosulfonic acid. Finally, esterification with ethanol yields the desired ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and other substituted benzoates.

    Reduction: Products include sulfonamides and thiols.

    Oxidation: Products include carboxylic acids and aldehydes.

Scientific Research Applications

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate depends on its specific application. In chemical reactions, the functional groups on the molecule interact with reagents to form new bonds and products. For example, the bromine atom can participate in nucleophilic substitution reactions, while the chlorosulfonyl group can undergo reduction or oxidation. The methoxy group can also be involved in various transformations, depending on the reaction conditions.

Comparison with Similar Compounds

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 3-bromo-4-methoxybenzoate: Lacks the chlorosulfonyl group, making it less reactive in certain reactions.

    Ethyl 5-(chlorosulfonyl)-4-methoxybenzoate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    Ethyl 3-bromo-5-(methylsulfonyl)-4-methoxybenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, leading to different chemical properties.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-bromo-5-chlorosulfonyl-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO5S/c1-3-17-10(13)6-4-7(11)9(16-2)8(5-6)18(12,14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNCQJNECXLVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154569-04-6
Record name ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
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Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
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Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
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Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
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